Adrenomedullin (1-12), human
CAS No.:
Cat. No.: VC20737302
Molecular Formula: C64H100N22O19S
Molecular Weight: 1513.68
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C64H100N22O19S |
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Molecular Weight | 1513.68 |
Introduction
Physico-Chemical Properties
Property | Value |
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Peptide Sequence | Tyr-Arg-Gln-Ser-Met-Asn-Asn-Phe-Gln-Gly-Leu-Arg |
Molecular Formula | C64H100N22O19S1 |
Molecular Weight | 1513.7 g/mol |
IUPAC Name | L-tyrosyl-L-arginyl-L-glutaminyl-L-seryl-L-methionyl-L-asparagyl-L-asparagyl-L-phenylalanyl-L-glutaminyl-glycyl-L-leucyl-L-arginine |
Sequence Code | YRQSMNNFQGLR |
Biological Functions and Mechanisms
Receptor Interactions and Signaling Pathways
Adrenomedullin exerts its biological effects through specific receptor complexes. The full-length adrenomedullin interacts with calcitonin receptor-like receptor (CLR) that partners with receptor activity-modifying proteins (RAMPs). Specifically, CLR/RAMP2 forms the ADM1 receptor and CLR/RAMP3 forms the ADM2 receptor . While the (1-12) fragment may interact differently than the full molecule, it shares certain physiological activities.
The signaling cascades activated by adrenomedullin are diverse and include multiple pathways:
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Activation of protein kinase A (PKA) through increased intracellular cyclic AMP (cAMP) levels, which represents a primary mechanism of action
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Elevation of intracellular calcium levels independent of cAMP, activating endothelial nitric oxide synthase (eNOS)
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Stimulation of nitric oxide (NO) synthesis through inducible nitric oxide synthase (iNOS) in vascular smooth muscle cells
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Activation of NO-dependent guanosine 3',5'-cyclic monophosphate (cGMP) pathways, leading to protein kinase G (PKG) activation
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Involvement in mitogen-activated protein kinase (MAPK) signaling
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Engagement of the phosphatidylinositol-3-kinase/Akt dependent pathway
Physiological Effects
Adrenomedullin (1-12), human exhibits numerous physiological effects that make it potentially valuable for therapeutic applications:
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Potent vasodilatory activity, with early studies identifying it as one of the most powerful endogenous vasodilatory peptides in the body
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Enhancement of cellular tolerance to oxidative stress and hypoxic injury
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Anti-inflammatory properties, including suppression of inflammatory cytokine production in the intestinal mucosa
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Organ-protective effects and facilitation of tissue repair processes
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Improvement of vascular and lymphatic regeneration and function
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Enhancement of mucosal epithelial repair, particularly relevant in inflammatory bowel conditions
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Modulation of immune function related to intestinal bacteria
Clinical Research and Development
Clinical Trials in Inflammatory Bowel Disease
Translational research on adrenomedullin for treating inflammatory bowel disease has progressed significantly since 2010 . The clinical development has included:
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Phase I clinical trials in healthy adults, involving single-dose studies (3, 9, and 15 ng/kg/mL for 12 hours) and a seven-day repeated-dose study
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Pharmacokinetic findings showing dose-dependent increases in plasma concentration, with peak levels (Cmax) at the end of treatment and rapid elimination (T1/2 < 60 minutes)
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Safety and tolerability confirmation for continuous intravenous administration
Phase II Studies in Specific Patient Populations
More advanced clinical evaluation has included multicenter randomized controlled trials (RCTs) for specific patient populations:
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A study in steroid-resistant ulcerative colitis patients comparing different doses of adrenomedullin (5, 10, and 15 ng/kg/min) against placebo
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Significant improvements in Mayo score (a measure of disease activity) at week eight in the high-dose (15 ng/kg/min) adrenomedullin group compared to placebo
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A parallel study in biologics-resistant Crohn's disease patients
Table 2: Clinical Trial Results with Adrenomedullin in Ulcerative Colitis
Parameter | High-dose AM (15 ng/kg/min) | Placebo | Significance |
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Mayo Score Change (Week 8) | -9.3 ± 1.2 | -3.0 ± 2.8 | Significant improvement in high-dose group |
Clinical Remission (Week 2) | No significant difference between groups | - | - |
Future Therapeutic Developments
Current limitations in adrenomedullin administration include the requirement for continuous intravenous infusion. Ongoing development efforts are focused on creating subcutaneous formulations using long-acting adrenomedullin to facilitate outpatient treatment . This advancement could substantially expand the clinical utility of this peptide by improving patient convenience and treatment accessibility.
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